An In-depth Technical Guide to DMT-dA(PAc) Phosphoramidite
An In-depth Technical Guide to DMT-dA(PAc) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DMT-dA(PAc) Phosphoramidite (B1245037), a critical building block in solid-phase oligonucleotide synthesis. It details the chemical properties, applications, and the distinct advantages conferred by the phenoxyacetyl (PAc) protecting group for the exocyclic amine of deoxyadenosine (B7792050). This guide offers a comparative analysis of deprotection conditions, a detailed experimental protocol for oligonucleotide synthesis, and an exploration of the role of oligonucleotides synthesized with this phosphoramidite in modulating the STIMULATOR of Interferon Genes (STING) signaling pathway. The information is presented to be a valuable resource for researchers and professionals in the fields of nucleic acid chemistry, drug discovery, and molecular biology.
Introduction to DMT-dA(PAc) Phosphoramidite
DMT-dA(PAc) Phosphoramidite, with the full chemical name 5'-O-(4,4'-dimethoxytrityl)-N6-phenoxyacetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a modified deoxyadenosine phosphoramidite used in the automated chemical synthesis of DNA oligonucleotides.[1][2][3] Phosphoramidite chemistry is the gold-standard method for oligonucleotide synthesis, enabling the efficient and sequential addition of nucleotide bases to a growing chain on a solid support.[4][]
The key feature of this phosphoramidite is the use of a phenoxyacetyl (PAc) group to protect the exocyclic N6 amine of the adenine (B156593) base. This protection is crucial to prevent unwanted side reactions during the synthesis cycle.[6] The PAc group is classified as a "mild" protecting group, meaning it can be removed under significantly gentler basic conditions compared to standard protecting groups like benzoyl (Bz) or isobutyryl (iBu).[7] This property is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications, such as fluorescent dyes or other labels, that would be degraded by harsh deprotection conditions.[8]
Chemical Structure
The chemical structure of DMT-dA(PAc) Phosphoramidite is presented below. The key components are the 5'-dimethoxytrityl (DMT) group for protecting the 5'-hydroxyl, the phenoxyacetyl (PAc) group protecting the N6-amine of adenine, and the 3'-phosphoramidite moiety which enables coupling to the growing oligonucleotide chain.
Caption: Chemical Structure of DMT-dA(PAc) Phosphoramidite.
Quantitative Data
The performance of phosphoramidites in oligonucleotide synthesis is critical for obtaining high-quality products. The following tables summarize key quantitative data for DMT-dA(PAc) Phosphoramidite.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₄₈H₅₄N₇O₈P | [3] |
| Molecular Weight | 888.0 g/mol | [3] |
| Purity | ≥98% | [9] |
| Appearance | White to off-white powder | [3] |
| Storage | -20°C, under inert gas | [10] |
Table 2: Performance in Oligonucleotide Synthesis
| Parameter | Value/Condition | Significance | Reference |
| Coupling Efficiency | >99% (under anhydrous conditions) | High coupling efficiency is essential for the synthesis of long, high-purity oligonucleotides. While direct comparative data for PAc vs. Bz is not readily available, >99% is the industry standard for all phosphoramidites. | [4][11] |
| Deprotection Conditions | Mild: 0.05 M Potassium Carbonate in Methanol, Room Temperature, 4-17 hours | Allows for the deprotection of oligonucleotides with sensitive modifications. | [8] |
| Standard: Concentrated Ammonium (B1175870) Hydroxide, Room Temperature, 2 hours | Faster than standard Bz deprotection, which requires heating. | [12] | |
| Ultra-fast: Ammonium Hydroxide/Methylamine (AMA), 65°C, 10 minutes | Rapid deprotection for high-throughput synthesis. | [1] |
Table 3: Comparative Deprotection Times of Exocyclic Amine Protecting Groups
This table provides a comparison of the deprotection times for various protecting groups under different conditions. The lability of the PAc group under mild conditions is a key advantage.
| Protecting Group | Reagent | Temperature | Time | Reference |
| Phenoxyacetyl (PAc) | 0.05 M K₂CO₃ in Methanol | Room Temp. | 4-17 hours | [8] |
| Conc. NH₄OH | Room Temp. | 2 hours | [12] | |
| AMA (1:1 NH₄OH/MeNH₂) | 65°C | 10 minutes | [1] | |
| Benzoyl (Bz) | Conc. NH₄OH | 55°C | 8-12 hours | |
| Acetyl (Ac) | Conc. NH₄OH | 55°C | 8-12 hours | [6] |
| AMA (1:1 NH₄OH/MeNH₂) | 65°C | 5 minutes | [1] | |
| iso-Butyryl (iBu) | Conc. NH₄OH | 55°C | 8-12 hours | [13] |
Experimental Protocols
The following is a detailed protocol for the use of DMT-dA(PAc) Phosphoramidite in solid-phase oligonucleotide synthesis on an automated synthesizer.
Reagent Preparation
-
Phosphoramidite Solution: Dissolve DMT-dA(PAc) Phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.
-
Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in anhydrous dichloromethane (B109758) (DCM).
-
Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solution: Anhydrous acetonitrile.
Solid-Phase Synthesis Cycle
The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
-
Detritylation (DMT Removal): The Deblocking Solution is passed through the synthesis column for 60-90 seconds to remove the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside, exposing a free hydroxyl group for the next coupling step. The column is then washed with anhydrous acetonitrile.
-
Coupling: The DMT-dA(PAc) Phosphoramidite solution and the Activator solution are delivered simultaneously to the column. The coupling reaction, which forms a phosphite triester linkage, proceeds for 30-180 seconds.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), Capping Solutions A and B are delivered to the column to acetylate any free 5'-hydroxyl groups.
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester by the addition of the Oxidizing Solution for 30-60 seconds. The column is then washed with anhydrous acetonitrile. This completes one cycle.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
Mild Deprotection:
-
Standard Deprotection:
-
Transfer the solid support to a vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Incubate at room temperature for 2 hours.[12]
-
Evaporate the ammonia (B1221849) and resuspend the oligonucleotide in water for purification.
-
Application in STING Pathway Activation
Oligonucleotides, particularly cyclic dinucleotides (CDNs), are crucial for studying and activating the STING (STimulator of INterferon Genes) pathway, a key component of the innate immune system.[14] The STING pathway is responsible for detecting cytosolic DNA, a sign of viral or bacterial infection, and initiating an immune response through the production of type I interferons.[15]
Synthetic CDNs, which can be synthesized using phosphoramidite chemistry with building blocks like DMT-dA(PAc) Phosphoramidite, are potent STING agonists.[16] These synthetic agonists are valuable tools for research into autoimmune diseases, cancer immunotherapy, and vaccine development.
The STING Signaling Pathway
The activation of the STING pathway by a cyclic dinucleotide is a multi-step process:
Caption: Activation of the STING signaling pathway by cytosolic DNA and cyclic dinucleotides.
-
Detection of Cytosolic DNA: The enzyme cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA in the cytosol.[17]
-
cGAMP Synthesis: Upon binding DNA, cGAS synthesizes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[17]
-
STING Activation: cGAMP binds to STING, which is a transmembrane protein located on the endoplasmic reticulum (ER). This binding induces a conformational change in STING, leading to its oligomerization.[15]
-
Translocation: The activated STING oligomers translocate from the ER to the Golgi apparatus.[18]
-
TBK1 Recruitment and Activation: In the Golgi, STING recruits and activates the kinase TBK1.[14]
-
IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor IRF3.[16]
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of genes encoding type I interferons and other pro-inflammatory cytokines.[14]
Conclusion
DMT-dA(PAc) Phosphoramidite is a valuable reagent for the synthesis of oligonucleotides, particularly those containing sensitive modifications. Its primary advantage lies in the lability of the phenoxyacetyl protecting group, which allows for mild deprotection conditions, thereby preserving the integrity of delicate chemical moieties. The use of oligonucleotides synthesized with this phosphoramidite as probes and agonists for the STING pathway highlights its importance in immunology and drug discovery research. This guide provides the essential technical information for the effective utilization of DMT-dA(PAc) Phosphoramidite in the modern research laboratory.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 5'-O-(4,4'-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2'-DEOXYADENOSINE-3'-(2-CYANOETHYL-N,N-DIISOPROPYL)PHOSPHORAMIDITE | 110543-74-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. eu.idtdna.com [eu.idtdna.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. caymanchem.com [caymanchem.com]
- 10. 5'-O-DMTr-2'-O-Me-N6-Me-adenosine 3'-CED phosphoramidite, 2348385-04-4 | BroadPharm [broadpharm.com]
- 11. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 12. glenresearch.com [glenresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
